Purine, 6-(butylthio)-
Overview
Description
Synthesis Analysis
The synthesis of 6-(butylthio)purine derivatives involves strategic organic reactions, aiming to introduce the butylthio group at the precise location on the purine ring. A method described involves the reaction of 6-purinethione with ω-chlorovalerophenone and its derivatives, yielding a series of 6-(ω-aroylthio)purines not previously documented in literature. This approach underscores the versatility and adaptability of purine chemistry for the introduction of diverse substituents (Gromov et al., 1999).
Molecular Structure Analysis
The molecular structure of 6-(butylthio)purine derivatives is crucial for understanding their chemical behavior and biological activity. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structure of these compounds. For instance, the coplanar conformations of linked azole-purine rings in certain 6-(azolyl)purine derivatives highlight the impact of molecular orientation on reactivity and interaction with biological targets (Zhong & Robins, 2006).
Scientific Research Applications
Modification of 6-Arylpurine Derivatives
Purine serves as a new directing group for the Pd-catalyzed monoarylation of 6-arylpurines, enabling modification of these derivatives via C-H bond activation. This method offers a complementary tool for modifying 6-arylpurines (nucleosides), crucial for developing nucleoside derivatives (Guo et al., 2011).
Corrosion Inhibition in Metals
Purines and their derivatives, including 6-thioguanine and 2,6-dithiopurine, have been explored as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness in inhibiting both cathodic and anodic processes of steel corrosion was observed through weight loss measurements, electrochemical tests, and quantum chemical calculations (Yan et al., 2008).
Synthesis of Selenium Analog of Cytokinin
6-(3-Methyl-2-Butenylamino)-2-Methylthio-9-(β-D-Ribofuranosyl)Purine, a naturally occurring nucleoside with potent cytokinin activity, has been synthesized. This compound is important in t-RNA and demonstrates cytokinin activity, highlighting its significance in genetic and cellular processes (Wise & Townsend, 1986).
Antimicrobial and Antitumor Activities
Purines, including those modified with thiopurine, have been widely recognized for their antimicrobial and antitumor activities. Their role in the development of antiviral or antitumor agents, like vidarabine, and their use in protein kinase inhibition studies, demonstrate their pharmacological significance (Lorente-Macías et al., 2018).
Feedback Inhibition of Purine Synthesis
Certain purinethiol derivatives have shown the capacity to prolong survival in mice with ascites-cell tumors by producing feedback inhibition of purine synthesis in vivo in tumor cells. This highlights the therapeutic potential of these compounds in cancer research (Lepage & Jones, 1961).
Cytokinin Activity Comparisons
Studies comparing cytokinin activities of compounds with different connecting links (e.g., NH, S, O, CH2) between the purine ring and isopentenyl or benzyl groups have been conducted. These studies provide insights into the biological activity of purines in plant growth and development (Anderson et al., 1975).
Synthesis of 9-Arylpurines
The synthesis of 9-arylpurines, a category of biologically active compounds, has been explored for their potential in treating infectious diseases like tuberculosis or malaria. These purines have critical substitution sites that contribute to their pharmacological activities (Aguado et al., 2009).
Nickel-Complex-Catalyzed Coupling Reactions
6-(Methylthio)purine has been utilized in nickel-complex-catalyzed coupling reactions with Grignard reagents to produce 6-aryl or 6-alkylpurines, demonstrating its utility in synthesizing diverse purine derivatives (Sugimura & Takei, 1985).
Antineoplastic Effects
6-Mercaptopurine, a purine analogue, has been identified as an activator of the orphan nuclear hormone receptor Nurr1. This finding suggests a role for Nurr1 in mediating some of the antiproliferative effects of 6-mercaptopurine in treatments for leukemias (Ordentlich et al., 2003).
Safety And Hazards
Future Directions
The patchy distribution of purine biosynthetic genes in archaea is consistent with a pathway that has been shaped by horizontal gene transfer, duplication, and gene loss. Profound understanding of molecular mechanisms of purinergic signalling provides new and exciting insights into the treatment of human diseases .
properties
IUPAC Name |
6-butylsulfanyl-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-2-3-4-14-9-7-8(11-5-10-7)12-6-13-9/h5-6H,2-4H2,1H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDRAVPZXXXJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198733 | |
Record name | Purine, 6-(butylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Purine, 6-(butylthio)- | |
CAS RN |
5069-82-9 | |
Record name | 6-(Butylthio)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5069-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Purine, 6-(butylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005069829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Butylthio)purine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purine, 6-(butylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(butylthio)-1H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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